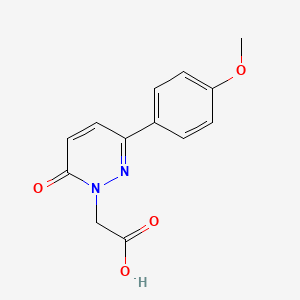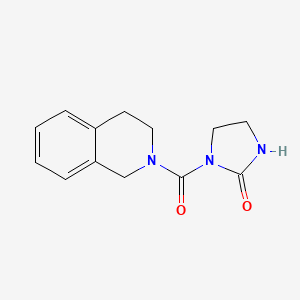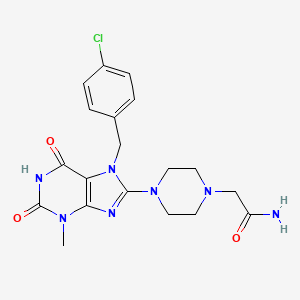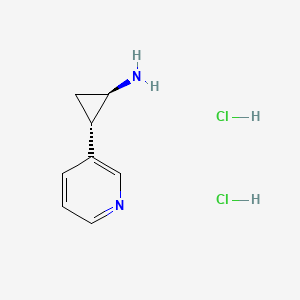
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of p-methoxyphenylacetic acid involves the use of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid . The reaction operation is simple, the reaction time is short, the production efficiency is high, the synthesis cost is low, and the reaction conditions are mild, making it suitable for industrial promotion .Molecular Structure Analysis
The molecular structure of related compounds such as (2-Methoxyphenyl)acetic acid has been identified. It has a molecular formula of C9H10O3, an average mass of 166.174 Da, and a monoisotopic mass of 166.062988 Da .Chemical Reactions Analysis
Carboxylic acids like 4-METHOXYPHENYLACETIC ACID can react with all bases, both organic and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat . Soluble carboxylic acid dissociate to an extent in water to yield hydrogen ions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as Methoxyphenylacetic acid have been identified. It has a molecular mass of 166.18 g/mol and a Hill Formula of C9H10O3 .Aplicaciones Científicas De Investigación
Design and Synthesis Applications
Research into pyridazinone derivatives and related compounds has demonstrated their versatility in the synthesis of various pharmacologically active molecules. For example, the design and synthesis of thiazolidin-4-ones based on chromen-4-yl acetic acid derivatives have been explored for their potential antibacterial activities. This demonstrates the utility of similar structures in generating new bioactive molecules with potential antimicrobial properties (M. Čačić et al., 2009).
Fluorescent Labeling and Biomedical Analysis
Compounds with methoxyphenyl components have found applications in fluorescent labeling for biomedical analysis. For instance, 6-methoxy-4-quinolone, derived from methoxyindole-3-acetic acid, showcases strong fluorescence in a wide pH range, indicating its utility in sensitive detection methods in biomedical research (Junzo Hirano et al., 2004).
Synthesis of Fused Azines
The synthesis of novel classes of pyridazin-3-one derivatives illustrates the diverse synthetic applications of pyridazinone cores. These derivatives are valuable for constructing complex fused azine structures, highlighting the role of pyridazinone and related acetic acid derivatives in advancing synthetic organic chemistry and potentially leading to new therapeutic agents (H. M. Ibrahim & H. Behbehani, 2014).
Antimicrobial Agent Synthesis
The exploration of pyridazinone derivatives extends into the development of antimicrobial agents, where the synthesis of specific derivatives has been targeted for evaluating their efficacy against a range of microbial strains. This research underscores the potential of pyridazinone-based structures in contributing to the discovery of new antimicrobial compounds (P. Sah et al., 2014).
Anticonvulsant and Neurotoxicity Evaluation
Derivatives of pyridazinone have been assessed for their anticonvulsant properties, providing a foundation for the development of novel therapeutics targeting neurological disorders. Such research exemplifies the pharmacological relevance of these structures in addressing complex health conditions (M. Shaquiquzzaman et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-10-4-2-9(3-5-10)11-6-7-12(16)15(14-11)8-13(17)18/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFUYPSEVYOYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2693952.png)
![9-(furan-2-ylmethyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2693953.png)
![(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride](/img/structure/B2693955.png)



![3-[3-Oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2693959.png)
![3-[2-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2693966.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2693969.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2693970.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2693972.png)
![2-(3-methylphenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2693974.png)